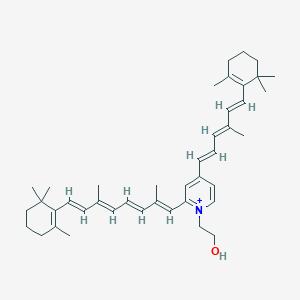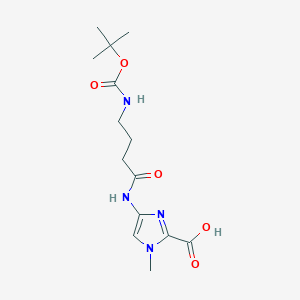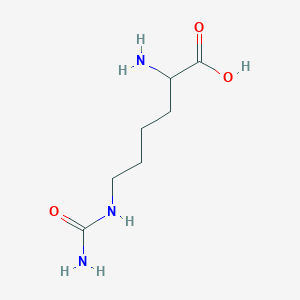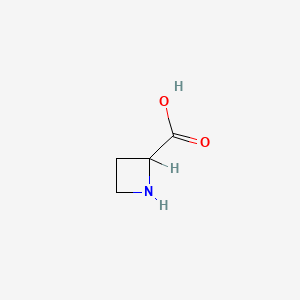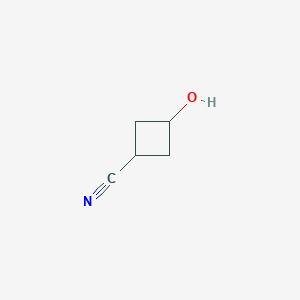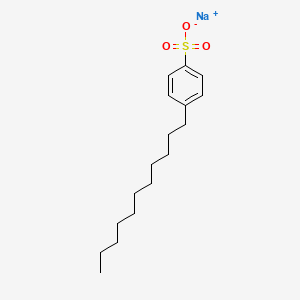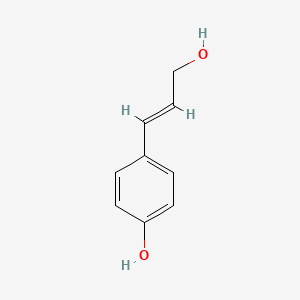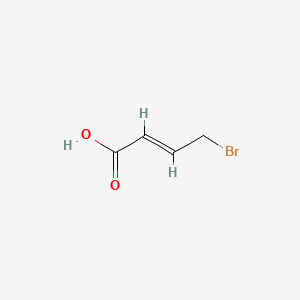
4-Bromocrotonic acid
Vue d'ensemble
Description
4-Bromocrotonic acid is a derivative of 3-mercaptopropionic acid (3-MPA). It inhibits the enzyme carnitine acyltransferase, which is involved in the uptake of fatty acids into mitochondria and their subsequent β-oxidation . It acts as a fatty acid blocking agent and is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium .
Synthesis Analysis
4-Bromocrotonic acid can be synthesized by the bromination reaction of crotonic acid . An efficient scale-up of photochemical bromination of conjugated allylic compounds in continuous-flow has been developed . The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp .Molecular Structure Analysis
The molecular formula of 4-Bromocrotonic acid is C4H5BrO2 . It has a molecular weight of 164.99 .Chemical Reactions Analysis
The bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) is a key reaction in the synthesis of 4-Bromocrotonic acid . The reaction was significantly improved in a continuous-flow mode compared to batch-mode synthesis .Physical And Chemical Properties Analysis
4-Bromocrotonic acid is a crystal with a melting point of 74°C . It has a molecular weight of 164.99 and a density of 1.7±0.1 g/cm3 . Its boiling point is 287.6±23.0 °C at 760 mmHg .Applications De Recherche Scientifique
Inhibition in Mitochondrial Fatty Acid Oxidation and Ketone Body Degradation
4-Bromocrotonic acid has been identified as an effective inhibitor of respiration in rat heart mitochondria when using either palmitoylcarnitine or acetoacetate as substrates. It specifically inhibits the enzymes 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which play crucial roles in fatty acid oxidation and ketone body degradation (Olowe & Schulz, 1982).
Evaluation in Myocytes
Further studies evaluated 4-bromocrotonic acid's inhibitory effects on fatty acid oxidation in rat myocytes. It has been shown to specifically inhibit the oxidation of palmitate but not pyruvate, confirming its role as a specific inhibitor of fatty acid oxidation (El-Aleem & Schulz, 1987).
Application in Organic Synthesis
4-Bromocrotonic acid is used in organic synthesis, notably in the indium-mediated addition to aldehydes and ketones, leading to the formation of α-allyl-β-hydroxy carboxylic acids. This method is noted for its simplicity and high yields (Bowyer et al., 2004).
Mitochondrial Activation and Toxicity
The activation of 4-bromocrotonic acid and its effects on palmitoylcarnitine-supported respiration in rat liver and heart mitochondria were studied, revealing insights into its role in inhibiting beta-oxidation (Yao et al., 1994).
Synthesis of Amino Acids
4-Bromocrotonic acid was utilized in a new synthesis method for 4-amino-3-hydroxybutyric acid, demonstrating its role in the production of important biochemical compounds (Pinza & Pifferi, 1978).
Stimulation of Insulin-Responsive Glucose Transporters
Studies have shown that 4-bromocrotonic acid can stimulate the rate of transport of glucose in rat myocytes, potentially through an increase in the activity of insulin-responsive glucose transporters (Abdel-aleem et al., 1993).
Antifungal Activity
4-Bromocrotonic acid has been evaluated for its antifungal activity, particularly against pathogens like Candida albicans and Aspergillus niger (Gershon et al., 1976).
Mechanism of Inhibition of Insulin-Stimulated Glucose Transport
Research has been conducted on how 4-bromocrotonic acid inhibits insulin-stimulated glucose transport in adipocytes, shedding light on its molecular mechanism of action (Chai & Fong, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
4-Bromocrotonic acid is an important allylic brominated compound used as an intermediate in the synthesis of pharmaceutically active protein kinase inhibitors . It has been used in investigations into the structure and reactivity of organic molecules, enabling the synthesis of new molecules applicable across a broad spectrum of fields . Future research may focus on its potential applications in pharmaceutical synthesis and other biochemical realms .
Propriétés
IUPAC Name |
(E)-4-bromobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGZROJTAUYFQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878724 | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13991-36-1, 20629-35-0 | |
| Record name | 4-Bromocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-4-bromobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






